molecular formula C6H8N2O2S B6155064 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 25391-92-8

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6155064
CAS No.: 25391-92-8
M. Wt: 172.21 g/mol
InChI Key: ZZOFKRCGNGOPKB-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs. globalresearchonline.net Its importance stems from the unique electronic properties of the ring and its ability to engage in various non-covalent interactions with biological targets. smolecule.com The nitrogen and sulfur atoms in the ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. smolecule.com

This versatility has led to the incorporation of the thiazole moiety into a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, anticancer, and antiviral drugs. spast.orgnih.govresearchgate.net Notable examples of pharmaceuticals containing the thiazole ring include the anti-cancer drug Dasatinib, the anti-HIV agent Ritonavir, and the non-steroidal anti-inflammatory drug Meloxicam. globalresearchonline.netnih.gov Beyond pharmaceuticals, thiazole derivatives are integral to the development of fungicides, dyes, and specialty polymers. neliti.comwikipedia.orgpharmaguideline.com The structural diversity achievable by substituting at various positions on the thiazole ring allows for the fine-tuning of a compound's chemical and biological properties. nih.gov

Overview of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid within the Thiazole Family

This compound is a specific derivative within the larger family of thiazole-5-carboxylic acids. It is characterized by a dimethylamino group (-N(CH₃)₂) at the 2-position and a carboxylic acid group (-COOH) at the 5-position of the thiazole ring. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group influences the electronic distribution within the thiazole ring, thereby affecting its reactivity and potential biological activity. smolecule.com

This compound serves as a valuable building block in organic synthesis for the creation of more complex thiazole derivatives. smolecule.com Its structural features suggest potential for investigation in medicinal chemistry, where the dimethylamino group could enhance solubility or receptor binding, and the carboxylic acid group provides a site for amide bond formation, a common linkage in drug molecules. nih.govsmolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 25391-92-8
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
IUPAC Name This compound
Canonical SMILES CN(C)C1=NC=C(S1)C(=O)O

| InChI Key | ZZOFKRCGNGOPKB-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Context of Thiazole Synthesis and Functionalization

The synthesis of the thiazole ring dates back to the late 19th century, with the Hantzsch thiazole synthesis, first reported in 1887, being one of the most prominent and widely used methods. chemicalbook.comresearchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.org This foundational method provided chemists with a reliable route to a wide variety of substituted thiazoles and remains a cornerstone of thiazole synthesis today.

Over the decades, numerous other synthetic methodologies have been developed to access the thiazole core and its derivatives. The Cook-Heilbron synthesis, for instance, utilizes the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Another classical approach is the Tcherniac's synthesis, which involves the hydrolysis of α-thiocyanoketones. pharmaguideline.com

More contemporary methods have focused on improving efficiency, substrate scope, and functional group tolerance. organic-chemistry.org These include metal-catalyzed cross-coupling reactions to functionalize pre-formed thiazole rings and novel multicomponent reactions that allow for the construction of complex thiazole derivatives in a single step. organic-chemistry.org The development of these synthetic routes has been crucial for the exploration of thiazole chemistry and the discovery of new thiazole-based compounds with important applications.

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 25391-92-8 C₆H₈N₂O₂S
Dasatinib 302962-49-8 C₂₂H₂₆ClN₇O₂S
Ritonavir 155213-67-5 C₃₇H₄₈N₆O₅S₂
Meloxicam 71125-38-7 C₁₄H₁₃N₃O₄S₂
Sulfathiazole 72-14-0 C₉H₉N₃O₂S₂
Thiamine 59-43-8 C₁₂H₁₇N₄OS⁺
Penicillin 61-33-6 (Penicillin G) C₁₆H₁₈N₂O₄S (Penicillin G)
Chloroacetaldehyde 107-20-0 C₂H₃ClO
Thioformamide 115-08-2 CH₃NS

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25391-92-8

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10)

InChI Key

ZZOFKRCGNGOPKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Dimethylamino 1,3 Thiazole 5 Carboxylic Acid and Its Derivatives

Cyclization Reactions for Thiazole (B1198619) Ring Formation

Cyclization reactions are fundamental to the synthesis of the thiazole ring, typically involving the formation of key carbon-sulfur and carbon-nitrogen bonds from acyclic precursors.

The synthesis of thiazole derivatives often relies on carefully chosen precursors that contain fragments of the final ring structure. A notable example involves the use of mucochloric acid to prepare 2-amino-thiazole-5-carboxylic acid derivatives. google.com In this process, mucochloric acid is converted to 2,3-dichloro acrylic acid, which can then be transformed into its corresponding acid chloride. google.com This reactive intermediate serves as a key building block for constructing the thiazole-5-carboxylic acid scaffold.

Another common precursor-based strategy employs α-haloketones. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, prepared by the bromination of the corresponding 5-acetyl-thiazole derivative, is a versatile starting material. nih.gov This α-bromoketone can react with various nucleophiles, such as heterocyclic amines and thiosemicarbazones, to construct more complex molecules containing the thiazole moiety. nih.gov

PrecursorKey TransformationResulting Structure TypeReference
Mucochloric AcidConversion to 2,3-dichloro acrylic acid and subsequent reactions2-Amino-thiazole-5-carboxylic acid derivatives google.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneReaction with heterocyclic amines or thiosemicarbazonesDi- and tri-thiazole systems nih.gov

Condensation reactions are a cornerstone of thiazole synthesis, characterized by the joining of two or more molecules with the elimination of a small molecule, such as water. libretexts.org The most prominent method is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide. wikipedia.organalis.com.my For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org This versatile reaction can be adapted to produce a wide array of substituted thiazoles.

Thiazole derivatives can also be synthesized through the condensation of β-aroylacrylic acids with thiourea (B124793) derivatives. ekb.eg This reaction proceeds via the nucleophilic addition of the sulfur atom to the α,β-unsaturated system, leading to the formation of 2-amino-4-hydroxy-thiazoles. ekb.eg Furthermore, direct condensation between carboxylic acids and amines, often catalyzed by boronic acids or other reagents, is a fundamental step in creating amide bonds that can be part of more complex precursors for thiazole synthesis. rsc.orgresearchgate.net In some cases, aldehydes or carboxylic acids can condense directly with 2-aminothiophenol (B119425) to form benzothiazoles, a related class of compounds, highlighting the broad utility of condensation strategies. nih.govresearchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like thiazole derivatives by combining three or more reactants in a single step. researchgate.net This approach enhances molecular diversity and complexity while minimizing reaction time and waste. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for synthesizing peptidomimetics and heterocyclic scaffolds, including thiazoles. researchgate.netmdpi.com A key example is a one-pot reaction involving an oxo component (aldehyde or ketone), a primary amine, a thiocarboxylic acid, and an isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net The mechanism of these reactions, such as the Ugi reaction, typically involves the formation of a nitrilium intermediate from the isocyanide and an imine (formed from the oxo component and amine). mdpi.combeilstein-journals.org This reactive intermediate is then trapped by a nucleophile to assemble the final product. mdpi.com This strategy allows for the creation of a large library of thiazole compounds by varying the starting components. researchgate.net

MCR TypeTypical ComponentsKey IntermediateProductReference
Ugi-type Thiazole SynthesisOxo component, primary amine, thiocarboxylic acid, isocyanideNitrilium ion2,4-Disubstituted thiazoles researchgate.net
Domino ProtocolArylglyoxals, cyclic 1,3-dicarbonyls, thioamidesNot specifiedTrisubstituted thiazoles nih.gov

The efficiency of MCRs can be further enhanced by adapting them to solid-phase organic synthesis (SPOS). The isocyanide-based synthesis of thiazoles has been successfully performed on a solid support. researchgate.net This approach is particularly valuable for combinatorial chemistry, enabling the rapid generation of large libraries of thiazole derivatives for screening purposes. researchgate.net By anchoring one of the reactants to a solid support, the purification process is simplified to filtration and washing, which significantly accelerates the drug discovery and development process.

Directed Functionalization and Substitution Approaches

Beyond constructing the thiazole ring from acyclic precursors, existing thiazole scaffolds can be modified through directed functionalization and substitution reactions. These methods allow for the late-stage introduction of chemical diversity.

One powerful technique is the direct C-H arylation of heterocycles, including thiazoles. mdpi.com Using ruthenium-based catalysts, the C-H bonds of the thiazole ring can be selectively coupled with aryl halides. mdpi.com This method provides a direct route to arylated thiazole derivatives without the need for pre-functionalization of the thiazole ring.

Thiazoles also participate in cycloaddition reactions, although often under forcing conditions due to the aromatic stability of the ring. A notable reaction involves the [2+2] cycloaddition of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD). wikipedia.org This reaction proceeds through several intermediates, ultimately leading to a pyridine (B92270) derivative after the extrusion of the sulfur atom. wikipedia.org Additionally, simple functionalizations such as N-methylation of the thiazole nitrogen can be achieved using reagents like methyl iodide. wikipedia.org

Introduction of Amino and Carboxylic Acid Functionalities

The foundational step in the synthesis of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid is the construction of the 2-aminothiazole-5-carboxylate scaffold. A prevalent and effective method for this is the Hantzsch thiazole synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.

A common route to the precursor, ethyl 2-aminothiazole-5-carboxylate, begins with the α-bromination of ethyl 3-ethoxyacrylate. The resulting α-bromo ester is then reacted with thiourea in a cyclocondensation reaction to yield the desired 2-aminothiazole-5-carboxylate. This method is advantageous due to the ready availability of the starting materials and generally good yields.

Once the 2-amino-1,3-thiazole-5-carboxylic acid ester is obtained, the next critical transformation is the introduction of the two methyl groups onto the exocyclic amino group. A highly effective method for this N,N-dimethylation is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.comnrochemistry.comyoutube.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines from primary amines and ceases at the tertiary amine stage, thereby preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction typically proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. nrochemistry.com This process is repeated to achieve dimethylation.

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

An alternative approach to installing the dimethylamino group is to utilize N,N-dimethylthiourea in the initial Hantzsch synthesis. Reacting N,N-dimethylthiourea with a suitable α-halocarbonyl precursor bearing the carboxylate functionality would directly yield the 2-(dimethylamino)thiazole derivative. This method offers a more convergent synthesis by incorporating the desired amino substituent from the outset.

Regioselective Synthesis Techniques

The regioselectivity of the Hantzsch synthesis is crucial for obtaining the desired 2,5-disubstituted thiazole isomer. The reaction between an α-halo-β-ketoester and thiourea or its N,N-dimethyl derivative reliably produces the 2-amino-4-substituted-thiazole-5-carboxylate. However, for the synthesis of this compound, the required starting material is an α-halo-β-formylacetate or a synthetic equivalent, which upon reaction with N,N-dimethylthiourea, would lead to the desired 2,5-disubstitution pattern.

The choice of reactants in the Hantzsch synthesis dictates the substitution pattern of the resulting thiazole ring. For the synthesis of this compound, the key is to employ a three-carbon building block that will form the C4-C5-carboxylate backbone of the thiazole, along with a thiourea derivative that provides the N-C-S-N(CH₃)₂ segment.

The reaction of ethyl 2-chloroacetoacetate with thiourea, for instance, is a well-established method for producing ethyl 2-amino-4-methylthiazole-5-carboxylate. To obtain the target compound without a C4 substituent, a different α-halocarbonyl precursor is necessary. The use of ethyl 2-bromo-3-oxopropanoate would be a suitable starting point for reaction with N,N-dimethylthiourea to directly afford ethyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate.

The regioselectivity is generally high in these reactions, with the sulfur of the thiourea attacking the carbonyl carbon and the nitrogen atoms subsequently forming the heterocyclic ring. The specific reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired regioisomer.

Below is a table summarizing the key synthetic transformations and the reagents involved:

Transformation Starting Material Reagents and Conditions Product
Hantzsch Thiazole SynthesisEthyl 3-ethoxyacrylate1. N-Bromosuccinimide (NBS) 2. ThioureaEthyl 2-aminothiazole-5-carboxylate
N,N-DimethylationEthyl 2-aminothiazole-5-carboxylateFormaldehyde, Formic Acid (Eschweiler-Clarke reaction)Ethyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate
Ester HydrolysisEthyl 2-(dimethylamino)-1,3-thiazole-5-carboxylateAqueous NaOH or KOH, followed by acidificationThis compound
Alternative Hantzsch SynthesisEthyl 2-bromo-3-oxopropanoateN,N-DimethylthioureaEthyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate

Chemical Reactivity and Transformation Mechanisms

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thiazole (B1198619) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification, amidation, and decarboxylation.

The carboxylic acid can be converted to its corresponding esters and amides, which are common intermediates in the synthesis of more complex molecules. nih.gov

Esterification: The formation of esters from 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid is typically achieved through acid-catalyzed reaction with an alcohol. libretexts.org This process, known as Fischer esterification, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The reaction is reversible and often requires conditions that remove water to drive the equilibrium towards the product. libretexts.org Alternative methods may involve conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents. libretexts.org

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally challenging due to an acid-base reaction that forms an unreactive carboxylate salt. libretexts.orgkhanacademy.org Therefore, amidation is commonly carried out by first "activating" the carboxylic acid. libretexts.org This can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. libretexts.orgorganic-chemistry.org A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized using combinatorial chemistry approaches, highlighting the utility of this reaction. nih.gov

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReactantsTypical Reagents/ConditionsProduct
EsterificationThis compound + Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), Heat, Removal of H₂OAlkyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate
Amidation (via Acyl Chloride)1. This compound 2. Amine (R-NH₂)1. Thionyl chloride (SOCl₂) 2. Base (e.g., Pyridine)N-substituted 2-(dimethylamino)-1,3-thiazole-5-carboxamide
Amidation (Coupling Agent)This compound + Amine (R-NH₂)DCC or EDACN-substituted 2-(dimethylamino)-1,3-thiazole-5-carboxamide

The removal of the carboxyl group from the thiazole ring is an important transformation. The decarboxylation of heterocyclic carboxylic acids can be achieved under various conditions, often involving heat and sometimes a catalyst. google.com For aromatic carboxylic acids, the stability of the resulting carbanion intermediate is a key factor. nih.gov

The mechanism for the decarboxylation of this compound likely proceeds through a zwitterionic intermediate or a concerted pathway facilitated by proton transfer. The electron-donating dimethylamino group at the 2-position can help to stabilize the transition state. The reaction is typically performed in a high-boiling point solvent, and the presence of an acid or a metal catalyst can lower the required temperature. google.com Kinetic studies on related 2-aminothiazole-5-carboxylic acids have been performed to elucidate the precise mechanism and influence of substituents on the reaction rate. semanticscholar.org

Transformations of the Dimethylamino Group

The 2-dimethylamino group is a strong electron-donating group that significantly influences the reactivity of the thiazole ring. It activates the ring towards electrophilic attack and directs incoming electrophiles. acs.org

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it potentially nucleophilic. However, its reactivity can be complex. While direct acylation or methylation on the exocyclic nitrogen can be challenging, the dimethylamino group's primary role is to increase the electron density of the thiazole ring, particularly at the C5 position. acs.org Further N-alkylation can lead to the formation of a thiazolium salt, which alters the electronic properties and reactivity of the entire molecule. pharmaguideline.com

Reactivity of the Thiazole Heterocycle

The 2-dimethylamino group is a powerful activating group, increasing the electron density of the ring and making it more susceptible to electrophilic substitution. This effect is most pronounced at the C5 position. Conversely, the 5-carboxylic acid group is an electron-withdrawing and deactivating group.

This substitution pattern leads to complex reactivity:

Electrophilic Aromatic Substitution Potentials

The thiazole ring, in its unsubstituted form, is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. However, the reactivity and orientation of such substitutions are significantly influenced by the substituents present.

In this compound, the powerful electron-donating effect of the 2-(dimethylamino) group strongly activates the thiazole ring towards electrophilic attack. This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the ring, thereby increasing its electron density. In contrast, the 5-carboxylic acid group is an electron-withdrawing and deactivating group.

The directing effect of the substituents is crucial in determining the position of substitution. The 2-amino group (and by extension, the 2-dimethylamino group) is known to direct incoming electrophiles to the C5 position of the thiazole ring. pharmaguideline.com Since the C5 position in the title compound is already occupied by the carboxylic acid group, electrophilic substitution would be directed to the only available position, C4. The strong activating and ortho-, para-directing nature of the amino group typically outweighs the deactivating, meta-directing effect of the carboxylic acid. Thus, reactions such as halogenation or nitration, if they were to occur, would be expected to yield the 4-substituted product.

It is important to note that the reaction conditions must be carefully controlled, as the basic nitrogen of the dimethylamino group and the acidic nitrogen of the thiazole ring can react with strong acids often used in electrophilic substitution reactions, potentially leading to salt formation and further deactivation of the ring. ias.ac.in

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Expected Position of Substitution Predicted Product
Halogenation Br+ C4 2-(dimethylamino)-4-bromo-1,3-thiazole-5-carboxylic acid
Nitration NO2+ C4 2-(dimethylamino)-4-nitro-1,3-thiazole-5-carboxylic acid

Nucleophilic Attack on the Thiazole Ring

The electron distribution in the thiazole ring makes certain positions susceptible to nucleophilic attack. The C2 position is the most electron-deficient and, therefore, the most prone to attack by nucleophiles. pharmaguideline.com However, in this compound, this position is occupied by a dimethylamino group, which is not a good leaving group. Consequently, direct nucleophilic displacement at the C2 position is unlikely under normal conditions.

For a nucleophilic substitution to occur on the ring, it would typically require either a good leaving group at one of the ring positions (C2, C4, or C5) or activation of the ring. pharmaguideline.com For instance, if a halogen were present at the C2 position, it could be displaced by a strong nucleophile. ias.ac.in Ring activation can be achieved by N-alkylation of the ring nitrogen to form a thiazolium salt, which significantly increases the electrophilicity of the ring carbons and the acidity of the ring protons. pharmaguideline.com

It is critical to distinguish between nucleophilic attack on the aromatic ring and nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid group. The latter is a much more facile and common reaction for this molecule. The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, or acid chlorides, through reaction with the appropriate nucleophiles, often after activation of the carboxyl group (e.g., with thionyl chloride or a carbodiimide). nih.gov

Table 2: Potential Sites for Nucleophilic Attack

Site of Attack Type of Reaction Plausibility Example Nucleophile
C2-carbon Nucleophilic Aromatic Substitution Low (no leaving group) RO-
C4-carbon Nucleophilic Aromatic Substitution Very Low RNH2
C5-carbon Nucleophilic Aromatic Substitution Very Low R-

Ring-Opening and Rearrangement Mechanisms

The aromatic thiazole ring is generally stable. However, under certain conditions, derivatives of 2-aminothiazole (B372263) can undergo ring-opening or rearrangement reactions. For instance, treatment of some 2-aminothiazoles with propiolic acid and its esters can lead to the formation of thiazolo[3,2-a]pyrimidin-7-ones, which upon reaction with amines can yield ring-opened products. rsc.org

Another potential pathway for ring transformation involves cycloaddition reactions. While high temperatures are generally required due to the aromatic stability of the thiazole ring, a 2-(dimethylamino)thiazole has been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) under mild conditions. wikipedia.org This reaction proceeds through a series of steps including a [2+2] cycloaddition, an electrocyclic ring opening to a 1,3-thiazepine, and a subsequent electrocyclic ring closing, ultimately leading to the extrusion of the sulfur atom and the formation of a pyridine (B92270) derivative. wikipedia.org While not demonstrated for the 5-carboxylic acid derivative specifically, this suggests a potential rearrangement pathway for the title compound under similar conditions.

Furthermore, the oxidation of related dihydrothiazole (thiazoline) rings with reagents like Oxone® or MCPBA can lead to ring-opening. researchgate.netrsc.org Although the title compound has an aromatic thiazole ring, harsh oxidative conditions could potentially lead to ring cleavage.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can occur at several sites: the sulfur atom, the thiazole ring, or the carboxylic acid functional group.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone, although this generally requires strong oxidizing agents. The aromatic nature of the thiazole ring provides some resistance to oxidation compared to its saturated or partially saturated counterparts like thiazolidines or thiazolines. researchgate.net The dimethylamino group could also be a site of oxidation, potentially forming an N-oxide, though this is less common for aryl amines.

Reduction: The thiazole ring is relatively stable to many reducing agents but can be reduced under harsh conditions. pharmaguideline.com For example, catalytic hydrogenation with Raney Nickel often leads to desulfurization and subsequent degradation of the ring. pharmaguideline.com

The carboxylic acid group is more readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol, yielding 2-(dimethylamino)-1,3-thiazol-5-yl)methanol. A more controlled reduction, for example, by first converting the carboxylic acid to an acid chloride followed by catalytic hydrogenation (Rosenmund reduction), could potentially yield the corresponding aldehyde, 2-(dimethylamino)-1,3-thiazole-5-carbaldehyde. nih.gov

Table 3: Summary of Potential Oxidation and Reduction Reactions

Reaction Type Reagent Potential Site of Reaction Likely Product
Reduction LiAlH4 Carboxylic Acid (2-(dimethylamino)-1,3-thiazol-5-yl)methanol
Reduction 1. SOCl2, 2. H2, Pd/BaSO4 Carboxylic Acid 2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Reduction Raney Ni Thiazole Ring Ring degradation

Structural Modifications and Analogues: Synthesis and Characterization

Synthesis of Substituted Thiazole-5-carboxylic Acid Analogues

The synthesis of substituted thiazole-5-carboxylic acid analogues is a cornerstone of medicinal chemistry research, allowing for the fine-tuning of molecular properties. A variety of synthetic methodologies have been developed to introduce diverse substituents onto the thiazole (B1198619) core.

Modifications at the C4 and C5 positions of the thiazole ring are commonly explored to introduce structural diversity. The renowned Hantzsch thiazole synthesis and its variations remain a primary method for constructing the thiazole ring with desired substitutions.

One common approach involves the reaction of α-halocarbonyl compounds with thiourea (B124793) or its derivatives. For instance, a series of 2-amino-4,5-diarylthiazole derivatives have been synthesized by reacting substituted deoxybenzoins (α-aryl-α-bromoketones) with thiourea. mdpi.com This method allows for the introduction of various aryl groups at both the C4 and C5 positions, leading to a library of trisubstituted thiazoles. mdpi.com The general synthetic route is depicted below:

Scheme 1: Synthesis of 2-amino-4,5-diarylthiazole derivatives.

Similarly, 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives have been synthesized through a one-pot reaction of various aromatic aldehydes with dichloroacetic acid and thiourea. rdd.edu.iq This approach provides a convenient route to analogues with a carboxylic acid group at the C4 position and an aryl group at the C5 position. rdd.edu.iq

Further modifications can be achieved on the pre-formed thiazole ring. For example, the carboxylic acid group at the C5 position can be converted into a variety of functional groups, such as amides. A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized by coupling the corresponding carboxylic acid with various anilines. nih.govnih.gov This was achieved through standard peptide coupling techniques, often involving the activation of the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to its acid chloride. nih.govsemanticscholar.org

The following table summarizes some examples of synthesized substituted thiazole-5-carboxylic acid analogues with modifications at the thiazole ring positions.

CompoundR1 (at C2)R2 (at C4)R3 (at C5)Reference
2-Amino-4,5-diarylthiazole-NH2ArylAryl mdpi.com
2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid-NH2-COOHAryl rdd.edu.iq
N-Aryl-2-aminothiazole-5-carboxamide-NH2H-CONH-Aryl nih.govsemanticscholar.org
Ethyl 2-amino-4-methylthiazole-5-carboxylate-NH2-CH3-COOEt google.com

Variations in the 2-amino substituent, including the replacement of the dimethylamino group with other dialkylamino or arylamino moieties, have been explored to modulate the electronic and steric properties of the molecule.

The synthesis of 2-(dialkylamino)thiazoles can be achieved through several routes. One method involves the reaction of N,N-dialkylthioureas with α-halocarbonyl compounds in a Hantzsch-type synthesis. For example, the synthesis of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester has been reported from the reaction of ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and N,N'-diethylthiourea in a one-pot procedure. mdpi.com While this results in an exocyclic imino group, it demonstrates the feasibility of introducing different alkyl groups on the nitrogen.

Another approach involves the modification of the 2-amino group of a pre-formed thiazole. For instance, 2-aminothiazole-5-carboxylate esters can be acylated and subsequently alkylated to introduce different substituents on the exocyclic nitrogen. A study on N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives demonstrated the synthesis of 2-methylamino and 2-dimethylaminoformimino derivatives. researchgate.net The 2-methylamino derivative was obtained by methylation of the corresponding 2-acetylaminothiazole followed by deacetylation. researchgate.net The 2-dimethylaminoformimino derivative was synthesized by the reaction of the 2-aminothiazole (B372263) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net

The synthesis of 5-acyl-2-dialkylaminothiazoles has also been reported, where N,N-disubstituted thioureas are condensed with amide acetals, followed by reaction with α-haloketones. ias.ac.in This methodology allows for the introduction of various dialkylamino groups at the C2 position.

The following table provides examples of variations in the amino moiety of thiazole-5-carboxylic acid analogues.

CompoundSubstituent at C2Reference
2-Methylamino-4-methylthiazole-5-carboxylic acid-NH(CH3) researchgate.net
Ethyl 2-(dimethylaminoformimino)-4-methylthiazole-5-carboxylate-N=CH-N(CH3)2 researchgate.net
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester=N-CH2CH3 (exocyclic) mdpi.com

Development of Fused and Bridged Thiazole Systems

The fusion of the thiazole ring with other heterocyclic systems leads to the formation of bicyclic and polycyclic compounds with distinct chemical and biological properties. Thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines are two prominent examples of fused systems derived from 2-aminothiazole precursors.

The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of a 2-aminothiazole derivative with a 1,3-dielectrophilic species, such as β-ketoesters or α,β-unsaturated ketones. A three-component reaction of 2-aminothiazoles, aromatic aldehydes, and ethyl acetoacetate is a common method for the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netnanobioletters.com This reaction proceeds via a Biginelli-type condensation mechanism. Various catalysts, including Brønsted acids and Lewis acids, have been employed to facilitate this transformation. researchgate.net

Thiazolo[5,4-b]pyridine (B1319707) derivatives can be synthesized from substituted aminopyridines. For example, the synthesis of a thiazolo[5,4-b]pyridine scaffold was achieved by the reaction of 3-amino-5-bromo-2-chloropyridine (B1291305) with potassium thiocyanate (B1210189) to form the corresponding 2-aminothiazole fused to the pyridine (B92270) ring. researchgate.net Subsequent functionalization of this scaffold can be carried out to introduce a variety of substituents. researchgate.net

While many synthetic routes to fused thiazoles start from 2-aminothiazoles, these methodologies can potentially be adapted for 2-(dialkylamino)thiazole derivatives, although specific examples for 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid as a starting material are less commonly reported. The presence of the dialkylamino group might influence the reactivity of the endocyclic nitrogen, potentially requiring modified reaction conditions.

Information on bridged thiazole systems derived from this compound is scarce in the reviewed literature. The synthesis of such systems would likely involve multi-step sequences to construct the bridging moiety.

Isomeric and Tautomeric Studies

The potential for isomerism and tautomerism in this compound and its analogues is an important aspect of their chemical characterization. The primary tautomeric equilibrium of interest is the amino-imino tautomerism involving the exocyclic amino group and the endocyclic nitrogen atom.

For 2-aminothiazoles, it is well-established that they can exist in either the aromatic amino form or the non-aromatic imino form. researchgate.net Spectroscopic and computational studies have been employed to investigate this equilibrium. Raman spectroscopy, surface-enhanced Raman scattering (SERS), and density functional theory (DFT) calculations on 2-aminothiazole have indicated that the amino tautomer is the predominant form in aqueous solution. researchgate.net

The nature of the substituents on the exocyclic nitrogen and the thiazole ring can influence the position of this equilibrium. For N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, the potential for amino-imino tautomerism exists. researchgate.netresearchgate.net In the case of 2-(dimethylamino) derivatives, the presence of two alkyl groups on the exocyclic nitrogen generally favors the amino form, as the formation of an imino tautomer would require the cleavage of a C-N bond, which is energetically unfavorable. However, protonation can occur on either the exocyclic or the endocyclic nitrogen, leading to different cationic species.

In addition to tautomerism, conformational isomers can arise from the rotation around the single bond connecting the carboxylic acid group to the thiazole ring. DFT studies on thiazole-5-carboxylic acid have identified multiple stable conformers depending on the orientation of the carboxylic acid group relative to the thiazole ring. dergipark.org.trdergipark.org.tr These conformational preferences can be influenced by intramolecular hydrogen bonding and steric interactions. For this compound, the bulky dimethylamino group at the C2 position would likely influence the preferred conformation of the C5-carboxylic acid group.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies for a molecule like 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid would typically involve optimizing the molecular geometry to find its most stable conformation (lowest energy state). DFT calculations are foundational for deriving other properties, including molecular orbitals and charge distribution. For related thiazole (B1198619) derivatives, DFT calculations have been successfully used to correlate theoretical data with experimental findings. researchgate.netmdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. materialsciencejournal.org

For thiazole derivatives, the distribution of HOMO and LUMO is often spread across the π-conjugated system of the heterocyclic ring. Analysis of these orbitals helps identify the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Data for a Thiazole Derivative This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.

ParameterEnergy (eV)Description
EHOMO-6.5 to -5.5Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.5 to -0.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)4.0 to 5.0Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. irjweb.com Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue-colored regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atom of the hydroxyl group. The nitrogen atoms and the sulfur atom in the thiazole ring would also influence the charge distribution significantly.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. rsc.org For a compound like this compound, MD simulations could predict its behavior in different solvents or its interaction with biological macromolecules, such as enzymes or receptors. These simulations provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's solubility, stability, and binding affinity. Studies on similar thiazole-containing compounds have used MD to understand their stable binding within protein active sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be built to predict the activity of new, unsynthesized compounds. While no specific QSAR models for this compound are published, such methodologies are common in drug discovery involving thiazole scaffolds to optimize their therapeutic effects. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reaction pathways, identifying intermediate structures, transition states, and activation energies. This analysis helps in understanding reaction mechanisms and predicting the feasibility of a particular synthetic route. For instance, modeling the synthesis of this compound could elucidate the energy barriers for each step, allowing for the optimization of reaction conditions. While specific transition state analyses for this compound are not available, related studies have explored acid-promoted rearrangements in similar heterocyclic systems. acs.org

Spectroscopic Property Prediction from First Principles

First-principles calculations, such as those based on DFT, can predict various spectroscopic properties, including IR, NMR, and UV-Visible spectra. nih.gov By calculating vibrational frequencies or electronic transition energies, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. materialsciencejournal.org Time-dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. materialsciencejournal.org

Applications As a Synthetic Intermediate and Probe Molecule

Versatile Building Block in Complex Molecule Synthesis

The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. lifechemicals.com The presence of the carboxylic acid at the 5-position and an amino group at the 2-position provides two orthogonal points for chemical modification, allowing for the stepwise construction of complex molecules. The dimethylamino variant, 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid, retains these key features, making it a valuable intermediate for creating diverse molecular architectures. Multifunctional aromatic carboxylic acids, in general, are considered versatile building blocks for the design of new chemical entities. mdpi.com

The 2-aminothiazole moiety is a foundational component for the synthesis of more elaborate, fused heterocyclic systems. The amino group can act as a nucleophile to participate in cyclization reactions, leading to the formation of bicyclic and polycyclic scaffolds. For instance, research has demonstrated the synthesis of bioactive 2-(arylamino)thiazolo[5,4-f]-quinazolin-9-ones, where a 2-aminothiazole derivative is a key precursor. nih.gov In these synthetic pathways, the amine at the C-2 position of the thiazole (B1198619) ring is crucial for building the adjacent heterocyclic ring. This general strategy highlights the potential of this compound to serve as a starting material for novel, advanced heterocyclic structures, where the dimethylamino group would modulate the electronic properties and steric profile of the final compound.

The 2-aminothiazole-5-carboxamide framework is central to numerous molecules with significant biological activity. While avoiding discussion of direct clinical applications, it is scientifically relevant to note that this scaffold is a cornerstone in the design of enzyme inhibitors. For example, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been synthesized and studied for their biological effects. nih.govresearchgate.net

A notable example involves the development of inhibitors for the kinesin HSET (KIFC1), a protein involved in cell division. nih.gov In this research, a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold was identified as a potent inhibitor. The synthesis of these molecules relies on the thiazole-5-carboxylate core, where the carboxylic acid is typically present as an ester, and the 2-amino group is acylated to build out the rest of the molecule. This demonstrates how the 2-amino and 5-carboxy positions are systematically utilized to construct frameworks that interact with biological targets.

Parent ScaffoldExample of Synthesized Bioactive FrameworkGeneral Area of Biological Investigation
2-Aminothiazole-5-carboxylate2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivativesKinesin Motor Protein Inhibition nih.gov
2-Aminothiazole-5-carboxamideN-(2-chloro-6-methylphenyl)-2-(substituted-acetamido)thiazole-5-carboxamideAnti-proliferative effects nih.govresearchgate.net
2-Aminothiazole2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-onesProtein Kinase Inhibition nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of proteins and other biomolecules. nih.gov The 2-aminothiazole-5-carboxylic acid scaffold is well-suited for the development of such probes, as its structure can be readily modified to include reporter tags and reactive groups without losing its core binding properties.

The thiazole ring itself is a component of some fluorescent dyes, such as Thiazole Orange, which becomes highly fluorescent upon binding to nucleic acids. lifechemicals.commdpi.com This inherent property suggests the utility of the thiazole scaffold in designing novel fluorescent molecules.

In the context of protein probes, researchers have successfully integrated reporter molecules onto a thiazole-5-carboxylate framework. In the development of HSET inhibitors, a suitable position on the molecule was identified to attach linkers connected to either a fluorescent tag or a trans-cyclooctene (B1233481) (TCO) group. nih.gov The TCO tag enables bioorthogonal click chemistry, a powerful method for attaching various reporter molecules, including those used for mass spectrometry-based detection. mdpi.com The carboxylic acid group on this compound provides a direct attachment point for linkers, facilitating its incorporation into such reporter molecules.

Probe TypeReporter Molecule ExampleApplicationReference
Fluorescent ProbeFluorescein-based dyeDirect visualization of target binding nih.gov
Bioorthogonal Probetrans-cyclooctene (TCO)Click chemistry ligation for detection nih.gov

Activity-Based Protein Profiling (ABPP) is a chemical proteomics technique that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological samples. nih.govdoaj.org These probes typically consist of a binding group, a reactive group for covalent modification, and a reporter tag for detection.

The chemical probes developed from the 2-(amido)thiazole-5-carboxylate scaffold serve as excellent examples of tools applicable to ABPP principles, specifically for target engagement studies. By treating cells with a TCO-tagged thiazole-based inhibitor, researchers can confirm that the compound binds directly to its intended target protein inside the cell. nih.gov After cell lysis, a tetrazine-functionalized reporter (like a fluorophore or biotin) is added, which specifically reacts with the TCO tag on the probe-bound protein. This allows for the visualization or isolation of the target protein, confirming that the compound engaged its target in a cellular environment. This demonstrates the potential of derivatives of this compound to be developed into sophisticated probes for ABPP-based target validation studies.

Role in Materials Science and Polymer Chemistry

Thiazole-containing compounds are not only important in biology but also in materials science. The electron-rich nature of the thiazole ring makes it a useful component in conjugated polymers designed for electronic applications. Research into polymer solar cells has utilized copolymers based on thiazolothiazole (a fused double-thiazole system) as donor materials. researchgate.net

The synthesis of these advanced materials often relies on the availability of functionalized monomers. A molecule like this compound possesses a key functional group—the carboxylic acid—that can be used in polymerization reactions. Specifically, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. The incorporation of the 2-(dimethylamino)thiazole unit into a polymer backbone would be expected to influence the material's electronic properties, solubility, and thermal stability, making it a potentially valuable monomer for creating novel functional polymers. researchgate.net

Advanced Analytical Methodologies in Compound Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. The lone proton on the thiazole (B1198619) ring (H4) would likely resonate as a singlet in the aromatic region. The six protons of the dimethylamino group (–N(CH₃)₂) are expected to appear as a single, sharp singlet further upfield, as rotation around the C-N bond is typically fast on the NMR timescale at room temperature.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear far downfield, generally between 165-185 ppm. The carbons of the thiazole ring would resonate in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon of the dimethylamino group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (broad s, 1H)165 - 185
Thiazole C2-160 - 175
Thiazole C47.5 - 8.5 (s, 1H)115 - 130
Thiazole C5-135 - 150
-N(CH₃)₂3.0 - 3.5 (s, 6H)35 - 45

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration should produce a strong, sharp peak between 1710 and 1760 cm⁻¹. Additional peaks corresponding to C-N, C=N, and C-S stretching, as well as vibrations from the thiazole ring, would also be present.

Table 2: Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretch (H-bonded)2500 - 3300 (very broad)
Carboxylic Acid C=OStretch1710 - 1760 (strong)
Thiazole RingC=N Stretch1500 - 1650
Dimethylamino C-NStretch1250 - 1350
Carboxylic Acid C-OStretch1210 - 1320

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring is an aromatic heterocycle, and in conjunction with the dimethylamino and carboxylic acid groups, it forms a conjugated system. This is expected to result in one or more absorption bands in the ultraviolet region of the spectrum, typically between 200-400 nm. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS) analysis of this compound (molecular formula C₆H₈N₂O₂S) would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, using soft ionization techniques like Electrospray Ionization (ESI), the compound is more likely to be observed as a protonated molecule [M+H]⁺ or other adducts such as a sodiated molecule [M+Na]⁺ in positive ion mode, or as a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) or carbon dioxide (CO₂), which can provide further structural confirmation. lew.ro

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₆H₈N₂O₂S, the calculated monoisotopic mass is 172.03065 Da. uni.lu HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The high accuracy of HRMS is a definitive tool for confirming the molecular identity of the synthesized compound.

Table 3: Predicted m/z Values for this compound Adducts
Adduct Formula Predicted m/z
[M+H]⁺C₆H₉N₂O₂S⁺173.03793
[M+Na]⁺C₆H₈N₂O₂SNa⁺195.01987
[M+K]⁺C₆H₈N₂O₂SK⁺210.99381
[M-H]⁻C₆H₇N₂O₂S⁻171.02337
[M]⁺C₆H₈N₂O₂S⁺172.03010

Data sourced from PubChem predictions. uni.lu

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a polar molecule like this compound, reversed-phase HPLC is a common approach. A C18 stationary phase column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The compound's purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically with UV detection at a wavelength where the compound strongly absorbs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly powerful as it can not only quantify the purity but also provide molecular weight information for any impurities detected. nih.gov This is invaluable for identifying byproducts in a reaction mixture and optimizing synthesis conditions. A typical LC-MS method would employ similar chromatographic conditions as HPLC, with the column effluent being directed into the mass spectrometer source (e.g., ESI) for analysis. researchgate.netnih.gov

Table 4: Example HPLC Method Parameters for Purity Analysis
Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient (e.g., 5% to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., 270 nm)
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography can provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

For carboxylic acids, a common and expected feature in the crystal structure is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. nih.gov X-ray analysis would confirm this and other intermolecular interactions, such as hydrogen bonds involving the thiazole nitrogen (O-H···N) or C-H···O interactions. nih.gov This information is critical for understanding the compound's solid-state properties and intermolecular recognition patterns. While no crystal structure for the title compound is publicly available, a study on the closely related 2,4-dimethyl-1,3-thiazole-5-carboxylic acid revealed that molecules are connected by O-H···N and C-H···O hydrogen bonds, forming polymeric chains in the crystal lattice. nih.gov It is highly probable that this compound would engage in similar supramolecular motifs.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches to Thiazole (B1198619) Synthesis

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste, lower energy consumption, and utilize renewable resources. The synthesis of thiazole derivatives, including 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid, is an area ripe for the application of these principles. Research is increasingly directed towards methodologies that are not only efficient but also environmentally friendly. This includes the use of aqueous media, avoiding hazardous organic solvents, and employing reusable catalysts. researchgate.netresearchgate.net

A significant advancement in the green synthesis of thiazoles is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Zinc oxide (ZnO) nanorods have emerged as a highly effective and reusable catalyst for the synthesis of 1,3-thiazole derivatives through multicomponent reactions. wikipedia.orgresearchgate.net These reactions can often be performed under solvent-free conditions or in water, drastically improving the environmental footprint of the synthesis. rsc.orgresearchgate.net

The use of ZnO nanorods facilitates a one-pot, three-component reaction that is both economically and environmentally advantageous over traditional multi-step syntheses, which often generate significant waste. researchgate.netrsc.org The catalytic activity of ZnO nanostructures provides an energy-efficient pathway to produce diverse thiazole derivatives in high yields. researchgate.netresearchgate.net Future research will likely focus on optimizing these catalytic systems, exploring other nanocatalysts, and expanding the scope of substrates to synthesize a wider array of thiazole compounds.

CatalystReaction TypeConditionsAdvantage
ZnO Nanorods MulticomponentSolvent-free or WaterHigh yield, Reusable, Environmentally friendly
L-proline MulticomponentGreenEfficient, Eco-friendly synthesis of hydrazide derivatives
Chitosan Hydrogel CondensationUltrasonic IrradiationRecyclable, Biocatalyst, Good for anti-hepatocarcinogenic agents

Novel Functionalization Strategies for Enhanced Reactivity

The versatility of the thiazole ring allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties. Future research will focus on developing novel strategies to modify this compound to enhance its reactivity and utility as a building block in synthesis. The presence of the carboxylic acid and dimethylamino groups provides reactive handles for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Key areas for exploration include:

C-H Activation: Direct functionalization of the thiazole ring's C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Advanced Coupling Reactions: Employing modern cross-coupling techniques, such as Suzuki or Stille reactions, can introduce a wide range of substituents, leading to novel derivatives with tailored properties. emerald.com

"Click Chemistry": Utilizing click reactions can facilitate the efficient and modular synthesis of complex thiazole-containing structures.

These strategies will enable the creation of libraries of novel this compound derivatives for screening in various non-clinical applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For thiazole derivatives, advanced computational modeling offers a pathway to predictive design. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model molecular electronic structures and predict reactivity. rsc.org

Molecular docking and dynamics simulations are employed to understand the potential interactions of thiazole derivatives with biological macromolecules, providing insights into their mechanisms of action on a non-clinical level. uwaterloo.caacs.orgrsc.org These computational studies can predict the binding affinity and mode of interaction with proteins, helping to rationalize observed biological activities and guide the design of new compounds with enhanced potency or selectivity. acs.orgsemanticscholar.org The use of electrostatic potential energy maps can further help in identifying the binding sites of these novel derivatives. rsc.org

Computational TechniqueApplicationPredicted Properties
Density Functional Theory (DFT) Electronic Structure AnalysisReactivity indices, Frontier orbital energies, Spectroscopic properties
Molecular Docking Ligand-Protein InteractionBinding affinity, Binding mode, Interaction with enzyme active sites
Molecular Dynamics (MD) System Stability SimulationStability of docked complexes, Conformational changes
PASS/pkCSM Platforms Bioactivity PredictionPhysicochemical features, Potential as active agents

Exploration in New Material Applications (excluding clinical applications)

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for the development of advanced materials. researchgate.net Research is expanding beyond biological applications to explore the use of this compound and its derivatives in material science.

Emerging areas of application include:

Organic Electronics: Thiazole-based compounds are being investigated as organic semiconductors for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.orgresearchgate.net The electron-deficient nature of the thiazole ring can be harnessed to create n-type polymer semiconductors. acs.org Fused thiazole systems, like thiazolo[5,4-d]thiazoles, are particularly promising due to their rigid, planar structure which facilitates efficient intermolecular π–π overlap. rsc.orgresearchgate.net

Dyes and Pigments: Thiazole derivatives have a history of use as dyes for synthetic fabrics like cotton and polyester. wikipedia.orgemerald.comemerald.com Future research could focus on developing novel, high-performance dyes with improved fastness and unique color properties by modifying the core structure of this compound. researchgate.net

Porous Organic Polymers: Thiazolothiazole-linked porous organic polymers have been synthesized and show potential for applications such as selective gas uptake, demonstrating the utility of the thiazole core in creating functional porous materials. rsc.orgrsc.org

Mechanistic Elucidation of Broader Biological Interactions (non-clinical)

While excluding clinical applications, there is a vast field for exploring the fundamental biological interactions of this compound and its derivatives at a mechanistic level. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govfabad.org.trresearchgate.net

Future research will aim to unravel the specific molecular mechanisms behind these activities. For instance, studies could focus on:

Enzyme Inhibition: Investigating how these compounds interact with and inhibit specific enzymes, such as DNA gyrase or topoisomerase IV, which are crucial for bacterial survival. acs.org

Biofilm Formation: Exploring the ability of thiazole derivatives to interfere with microbial communication and biofilm formation, a key factor in microbial persistence. uwaterloo.ca

Cellular Pathways: Using molecular biology techniques to identify the cellular pathways affected by these compounds in various non-human model organisms.

This fundamental research is crucial for understanding the structure-activity relationships and for the rational design of new molecules for various biotechnological applications. nih.gov

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions or coupling of pre-functionalized thiazole intermediates. For example, cyclization of thiourea derivatives with α-haloketones or carboxylic acid precursors under reflux conditions (acetic acid, 3–5 hours) is a standard approach . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (80–100°C), and catalyst use (e.g., sodium acetate for acid-catalyzed reactions). Post-synthesis purification via recrystallization (ethanol/water mixtures) or HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>95%). Reaction progress can be monitored using TLC (silica gel, UV visualization) or GC-MS .

Basic: How can researchers characterize the solubility and reactivity of this compound in different solvents?

Solubility is determined experimentally using UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13). Reactivity studies focus on the carboxylic acid and dimethylamino groups:

  • pH-dependent behavior : Titration (e.g., 0.1 M NaOH/HCl) identifies pKa values (carboxylic acid ~2–3; amine ~9–10).
  • NMR analysis : 1^1H and 13^{13}C NMR in deuterated solvents (DMSO-d6, CDCl3) reveal tautomeric equilibria and hydrogen bonding .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state stability .

Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence the biological activity of this compound?

Substituent effects are evaluated through structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., Cl, CF3 at the 4-position) enhance metabolic stability but may reduce solubility .
  • Dimethylamino group : Improves membrane permeability (logP ~1.5–2.0) and modulates target binding (e.g., kinase inhibition via H-bonding) .
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for aqueous formulations) or conjugation (e.g., ester prodrugs) .
    Comparative assays using analogs (e.g., methyl, phenyl, or trifluoropropyl derivatives) reveal potency trends in enzyme inhibition (IC50 values) or antimicrobial activity (MIC) .

Advanced: How can computational methods guide the design of analogs targeting specific enzymes (e.g., kinases or microbial targets)?

  • Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., ATP-binding pockets in kinases). Key interactions include hydrogen bonds with the carboxylic acid and hydrophobic contacts with the thiazole ring .
  • QSAR modeling : Machine learning models (e.g., Random Forest) correlate substituent descriptors (logP, polar surface area) with bioactivity data to prioritize analogs .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to identify analogs with prolonged target residence .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions often arise from assay conditions or impurity profiles:

  • Assay standardization : Compare MIC (microbroth dilution) and IC50 (MTT assay) under identical conditions (pH, serum content).
  • Purity verification : Use HPLC-MS to rule out interference from synthetic byproducts (e.g., unreacted thiourea) .
  • Target profiling : Screen against a panel of related enzymes (e.g., CYP450 isoforms) to identify off-target effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish trends from outliers .

Advanced: What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions (particle size <200 nm) .
  • Metabolic stability : Introduce fluorine substituents (e.g., CF3) to block cytochrome P450 oxidation .
  • Plasma protein binding : Measure using equilibrium dialysis; modify logD (e.g., methyl ester prodrugs) to reduce albumin affinity .
  • In vivo PK : Conduct rodent studies with LC-MS/MS quantification to assess bioavailability (>30% target) and half-life (>2 hours) .

Basic: What analytical techniques are critical for confirming the structural integrity of synthesized batches?

  • High-resolution MS : Confirm molecular weight (e.g., [M+H]+ = 201.04 Da) and isotopic patterns .
  • FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • Multinuclear NMR : Assign all protons and carbons (e.g., thiazole C5 at ~160 ppm in 13^{13}C NMR) .
  • XRD : Validate crystallinity and polymorphic form (e.g., monoclinic vs. triclinic) .

Advanced: How can researchers evaluate the environmental impact or degradation pathways of this compound?

  • Photolysis studies : Expose to UV light (254 nm) and monitor degradation via HPLC-MS to identify breakdown products (e.g., thiazole ring cleavage) .
  • Biodegradation assays : Use OECD 301D (closed bottle test) with activated sludge to measure BOD/COD ratios .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.